molecular formula C7H6N4O2 B13110721 2-Methyl-3-nitroimidazo[1,2-b]pyridazine

2-Methyl-3-nitroimidazo[1,2-b]pyridazine

Katalognummer: B13110721
Molekulargewicht: 178.15 g/mol
InChI-Schlüssel: QYYQOJVZSOLTIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-nitroimidazo[1,2-b]pyridazine typically involves the nitration of imidazo[1,2-b]pyridazine derivatives. One common method includes the reaction of 2-methylimidazo[1,2-b]pyridazine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-3-nitroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 2-Methyl-3-nitroimidazo[1,2-b]pyridazine involves the generation of nitrosative stress within the target organism. The nitro group is reduced to reactive intermediates that cause damage to cellular components, leading to cell death. This compound also targets specific enzymes such as phosphodiesterases, which are crucial for the survival of certain parasites .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-3-nitroimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to generate nitrosative stress and target specific enzymes makes it a valuable compound for further research and development .

Eigenschaften

Molekularformel

C7H6N4O2

Molekulargewicht

178.15 g/mol

IUPAC-Name

2-methyl-3-nitroimidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H6N4O2/c1-5-7(11(12)13)10-6(9-5)3-2-4-8-10/h2-4H,1H3

InChI-Schlüssel

QYYQOJVZSOLTIJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N2C(=N1)C=CC=N2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.